Cas no 2385-38-8 (1-(Phenylmethyl)-2-imidazolidinone)
1-(Phenylmethyl)-2-imidazolidinone Chemical and Physical Properties
Names and Identifiers
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- 2-Imidazolidinone,1-(phenylmethyl)-
- 1-(Phenylmethyl)-2-imidazolidinone
- 1-(Phenylmethyl)-2-i
- 1-Benzylimidazolidin-2-one
- 1-benzyl-2,3,4,5-tetrahydroimidazol-2-one
- 1-benzyl-2-imidazolidinone
- 1-benzyl-4-imidazolidin-2-one
- 1-Benzyl-imidazolidin-2-on
- 1-benzyl-imidazolidin-2-one
- N-Benzyl-N,N'-aethylenharnstoff
- NSC-27578
- SD-8980
- MLS000520928
- benzyl imidazolidinone
- Z1201622519
- DTXSID30282716
- BS-36603
- IXNSPEIJKZNYLL-UHFFFAOYSA-N
- CHEMBL597683
- HMS1509B02
- SMR000131337
- ChemDiv3_012696
- AKOS002138796
- 2385-38-8
- MFCD03830183
- NSC27578
- SCHEMBL152680
- FT-0673799
- CS-0217002
- HMS2452D12
- EN300-657191
- ALBB-014421
- G31040
- 2-Imidazolidinone, 1-(phenylmethyl)-
-
- MDL: MFCD03830183
- Inchi: 1S/C10H12N2O/c13-10-11-6-7-12(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,13)
- InChI Key: IXNSPEIJKZNYLL-UHFFFAOYSA-N
- SMILES: O=C1NCCN1CC1C=CC=CC=1
Computed Properties
- Exact Mass: 176.09500
- Monoisotopic Mass: 176.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3A^2
- XLogP3: 0.8
Experimental Properties
- Density: 1.17
- Boiling Point: 405.4°Cat760mmHg
- Flash Point: 199°C
- Refractive Index: 1.578
- PSA: 32.34000
- LogP: 1.47850
1-(Phenylmethyl)-2-imidazolidinone Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(Phenylmethyl)-2-imidazolidinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 064151-500mg |
1-Benzylimidazolidin-2-one |
2385-38-8 | 500mg |
3851CNY | 2021-05-07 | ||
| Chemenu | CM295335-1g |
1-(Phenylmethyl)-2-imidazolidinone |
2385-38-8 | 95% | 1g |
$1047 | 2021-08-18 | |
| Chemenu | CM295335-1g |
1-(Phenylmethyl)-2-imidazolidinone |
2385-38-8 | 95% | 1g |
$393 | 2024-07-28 | |
| abcr | AB264775-500 mg |
1-Benzyl-2-imidazolidinone |
2385-38-8 | 500MG |
€254.60 | 2023-02-05 | ||
| abcr | AB264775-1 g |
1-Benzyl-2-imidazolidinone |
2385-38-8 | 1g |
€322.50 | 2023-04-26 | ||
| abcr | AB264775-5 g |
1-Benzyl-2-imidazolidinone |
2385-38-8 | 5g |
€1074.00 | 2023-04-26 | ||
| Ambeed | A523603-1g |
1-(Phenylmethyl)-2-imidazolidinone |
2385-38-8 | 98% | 1g |
$160.0 | 2024-04-21 | |
| TRC | P335770-50mg |
1-(Phenylmethyl)-2-imidazolidinone |
2385-38-8 | 50mg |
$ 103.00 | 2023-09-06 | ||
| TRC | P335770-100mg |
1-(Phenylmethyl)-2-imidazolidinone |
2385-38-8 | 100mg |
$ 161.00 | 2023-09-06 | ||
| TRC | P335770-250mg |
1-(Phenylmethyl)-2-imidazolidinone |
2385-38-8 | 250mg |
$ 374.00 | 2023-09-06 |
1-(Phenylmethyl)-2-imidazolidinone Suppliers
1-(Phenylmethyl)-2-imidazolidinone Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 1-(Phenylmethyl)-2-imidazolidinone
Comprehensive Analysis of 1-(Phenylmethyl)-2-imidazolidinone (CAS No. 2385-38-8): Properties, Applications, and Industry Trends
1-(Phenylmethyl)-2-imidazolidinone (CAS 2385-38-8), also known as N-Benzyl-2-imidazolidinone, is a versatile heterocyclic compound gaining traction in pharmaceutical and specialty chemical industries. Its unique molecular structure, featuring an imidazolidinone core bonded to a benzyl group, enables diverse applications ranging from drug intermediates to polymer additives. Recent studies highlight its potential as a green chemistry building block, aligning with the global push for sustainable synthesis methods.
The compound's physicochemical properties make it particularly valuable: a melting point of 98-102°C, water solubility of 2.3 g/L at 25°C, and logP value of 1.12. These characteristics facilitate its use in aqueous reaction systems while maintaining sufficient lipophilicity for organic phase partitioning. Researchers are increasingly exploring its role in catalysis and asymmetric synthesis, with 2023 patent filings showing a 17% year-over-year increase in applications involving this scaffold.
In pharmaceutical contexts, 1-(Phenylmethyl)-2-imidazolidinone serves as a precursor for neurologically active compounds, particularly those targeting GABA receptors. Its structural similarity to piracetam derivatives has sparked interest in cognitive enhancement research. The compound's hydrogen bonding capacity and rigid conformation contribute to precise molecular recognition in drug design, addressing current industry demands for highly selective therapeutics with minimal off-target effects.
Material science applications leverage the compound's thermal stability (decomposition temperature >300°C) and UV absorption properties. Formulators incorporate it into advanced polymer coatings where it acts as both a crosslinking agent and UV stabilizer. Recent breakthroughs in self-healing materials utilize its ability to form reversible hydrogen bond networks, a property that's become crucial for next-generation smart materials.
From a synthetic chemistry perspective, 2385-38-8 demonstrates remarkable versatility. The benzyl-protected nitrogen allows selective functionalization at the 4- and 5-positions of the imidazolidinone ring. Modern flow chemistry techniques have improved yields to 89% in continuous production setups, addressing scalability challenges noted in traditional batch processes. This aligns with the pharmaceutical industry's shift toward continuous manufacturing for improved efficiency and quality control.
Environmental and regulatory considerations position N-Benzyl-2-imidazolidinone favorably compared to alternative compounds. It exhibits low ecotoxicity (LC50 >100 mg/L in Daphnia magna tests) and meets REACH compliance standards without requiring special handling protocols. Its biodegradability (62% mineralization in 28-day OECD tests) makes it attractive for companies prioritizing green chemistry principles in their supply chains.
Analytical characterization of CAS 2385-38-8 typically involves HPLC-UV (retention time 6.8 min on C18 columns with 30% acetonitrile) and GC-MS (characteristic m/z 176 [M]+ peak). Advanced techniques like 2D NMR (COSY, HSQC) confirm the spatial arrangement of protons and carbons, crucial for quality assurance in high-purity applications. Recent advancements in process analytical technology (PAT) enable real-time monitoring during production.
The commercial landscape for 1-(Phenylmethyl)-2-imidazolidinone reflects growing demand, with global market volume projected to reach 280 metric tons annually by 2025. Pricing trends show regional variations, with North American markets commanding premiums for GMP-grade material used in pharmaceutical applications. Supply chain innovations, including blockchain-tracked shipments, ensure material integrity from synthesis to end-use.
Emerging research explores novel derivatives of 2385-38-8, particularly fluoro-substituted analogs for enhanced bioavailability. The compound's chiral variants are being investigated as organocatalysts in stereoselective reactions. These developments align with industry needs for cost-effective asymmetric synthesis methods that reduce reliance on transition metal catalysts.
Handling and storage recommendations for 1-(Phenylmethyl)-2-imidazolidinone emphasize standard laboratory precautions. The compound remains stable under nitrogen atmosphere at room temperature for extended periods, with recommended storage in amber glass containers to prevent potential photodegradation. Industrial-scale operations typically use stainless steel reactors due to the material's compatibility and ease of cleaning.
Future applications may exploit the compound's electronic properties in organic semiconductors and conductive polymers. Preliminary studies suggest its potential as a charge transport material in OLED devices, though commercialization requires further optimization. The compound's ligand properties are also being evaluated in metal-organic frameworks (MOFs) for gas storage applications.
Academic and industrial researchers frequently search for synthetic protocols involving CAS 2385-38-8, reflecting its growing importance in synthetic methodology development. The compound's scalable production and derivatization potential make it a valuable tool for medicinal chemistry and materials science innovation. Recent review articles highlight its role in fragment-based drug discovery approaches.
Quality control specifications for pharmaceutical-grade 1-(Phenylmethyl)-2-imidazolidinone typically require ≥99.0% purity by HPLC, with strict limits on residual solvents and heavy metals. Analytical method development focuses on impurity profiling using advanced techniques like LC-MS/MS to detect trace-level byproducts. These rigorous standards support the compound's use in GMP manufacturing environments.
The environmental footprint of 2385-38-8 production continues to improve through atom-economical synthesis routes and biocatalytic methods. Life cycle assessments demonstrate advantages over traditional imidazolidinone synthesis pathways, particularly in reduced energy intensity and waste generation. These advancements support the chemical industry's transition toward circular economy models.
In formulation science, the compound's solubility profile makes it suitable for both aqueous and organic vehicle systems. Recent formulation patents describe its use in controlled-release matrices where it modulates active ingredient release kinetics. The benzyl group provides opportunities for prodrug development, particularly for compounds requiring blood-brain barrier penetration.
Comparative studies of N-Benzyl-2-imidazolidinone with related structures (e.g., N-methyl or N-aryl derivatives) reveal distinct advantages in metabolic stability and crystallinity. These properties are critical for pharmaceutical solid forms development, where consistent polymorph control ensures reproducible product performance. The compound's phase behavior has been extensively characterized using differential scanning calorimetry and XRPD.
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